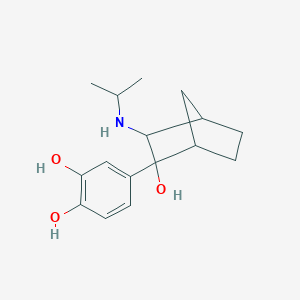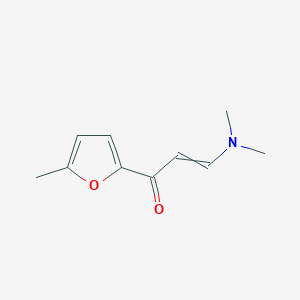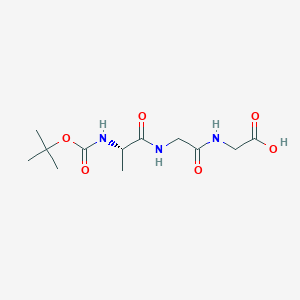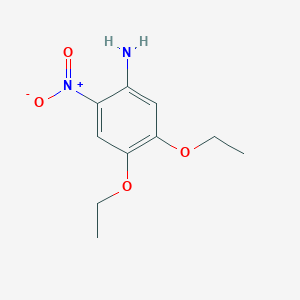
4,5-Diethoxy-2-nitroaniline
Übersicht
Beschreibung
4,5-Diethoxy-2-nitroaniline, also known as DENA, is an aromatic nitro compound with a wide range of applications in the field of synthetic organic chemistry. It is a versatile reagent with unique reactivity and has been used in a variety of synthetic transformations. DENA has been used in the synthesis of a variety of compounds such as drugs, pesticides, and other organic materials. It is also used in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Molecular Probes and Labels : Nitroxides with high resistance to reduction, similar to 4,5-Diethoxy-2-nitroaniline, are useful in biophysics, structural biology, and biomedical research as molecular probes and labels (Zhurko et al., 2020).
Facilitating Synthesis : The ring transformation of dinitropyridone with enaminones enables the synthesis of functionalized 4-nitroanilines with various groups, aiding in the creation of compounds with specific properties (Naito et al., 2017).
Environmental Applications : Silica-supported gold nanoparticles show promise as catalysts for reducing 2-nitroaniline to less toxic substances, presenting an environmentally friendly solution (Naseem et al., 2017).
Water Treatment : The γ-Al2O3-Silane-Cl nanosorbent efficiently removes 4-nitroaniline and similar compounds from water, representing a significant advancement in water purification technologies (Mahmoud et al., 2016).
Wastewater Treatment : The membrane-aerated biofilm reactor (MABR) effectively treats nitroaniline-containing wastewater, demonstrating its potential for industrial applications (Mei et al., 2020).
Biodegradation : Mixed bacterial cultures can effectively remove 4-nitroaniline from textile dye wastewater, suggesting potential for more sustainable treatment methods (Khalid et al., 2009).
Chemical Synthesis : Novel methods for synthesizing related compounds, such as 4,5-Diaminochrysazin, have been developed, yielding high efficiency and potential for scale-up (Kumar et al., 2010).
Pharmaceutical Research : Certain nitroaniline derivatives exhibit less severe hemolytic anemia, indicating their potential in pharmaceutical applications (Tsubokura et al., 2015).
Eigenschaften
IUPAC Name |
4,5-diethoxy-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHGCFPYSBKOTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408743 | |
| Record name | 4,5-diethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113475-65-3 | |
| Record name | 4,5-diethoxy-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



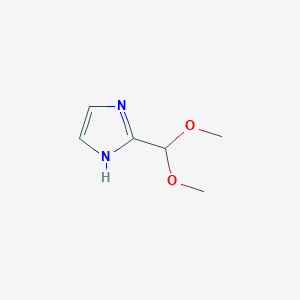
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
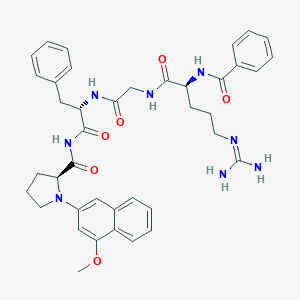
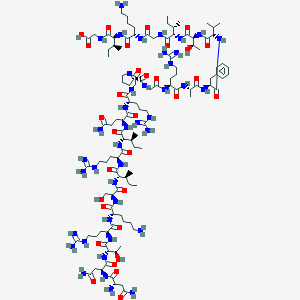

![Furo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B39450.png)

